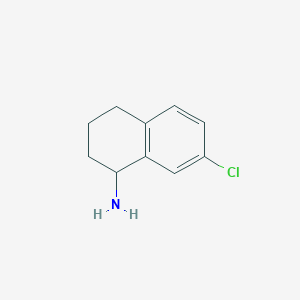

7-氯-1,2,3,4-四氢萘-1-胺

描述

7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C10H12ClN . It is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids .

Synthesis Analysis

The synthesis of 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several methods. One such method involves the reduction of the corresponding 1-nitro compound, dehydration of the corresponding amide, and reductive amination of the corresponding ketone. Another method involves the preparation from 7-Chloro-1-tetralone .Molecular Structure Analysis

The InChI code for 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is 1S/C10H12ClN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m0/s1 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids . This suggests that it can participate in cyclization reactions, which are key steps in many synthetic processes.Physical And Chemical Properties Analysis

The physical form of 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine varies depending on its stereochemistry. The (S)-isomer is a solid at room temperature , while the (1S)-isomer is a liquid . The compound should be stored in an inert atmosphere .科学研究应用

合成中间体和立体选择性合成

7-氯-1,2,3,4-四氢萘-1-胺及其衍生物充当生物活性化合物的关键合成中间体。光学纯四氢萘-1-胺的酰化,随后进行立体选择性还原,已被证明会产生酰化氨基萘基酮,该酮在合成氨基萘基醇(主要为顺式)方面至关重要。此过程突出了该化合物在潜在生物活性分子的立体选择性合成中的作用(孟卫东,2013)。

大规模立体选择性工艺开发

开发用于合成 7-氯-1,2,3,4-四氢萘-1-胺的特定盐酸衍生物的多千克级立体选择性工艺,展示了该工艺在工业规模化学合成中的实用性。该工艺包括亚磺酰亚胺的合成及其还原,说明了涉及四氢萘-1-胺的方法在制药应用中的可扩展性,产生具有高化学和立体化学纯度的产品(Z. Han 等人,2007)。

多巴胺能化合物的先驱

该化合物已被用作合成多巴胺能化合物的先驱。已经开发出从 2-萘甲酸开始的替代和直接合成路线,从而产生具有生物活性的多巴胺能化合物。该合成路线强调了该化合物在开发神经活性剂中的作用(Necla Öztaşkın 等人,2011)。

分子结构和氢键研究

对 7-氯-1,2,3,4-四氢萘-1-胺衍生物的分子结构进行的研究显示出有趣的分子内和分子间相互作用,例如氢键,有助于理解该化合物的晶体结构和进一步化学修饰的潜力(张光友等人,2006)。

噻唑烷酮和苯并噻吩酮的前体

已经探索了四氢萘-1-胺作为合成噻唑烷酮和苯并噻吩酮(因其异构关系和潜在的药用应用而重要)的前体的用途。导致这些化合物的一锅反应突出了四氢萘-1-胺在合成杂环化合物中的多功能性(Bruna B. Drawanz 等人,2017)。

作用机制

Target of Action

It is known that this compound is a chiral amine derivative , which suggests that it may interact with various biological targets, such as enzymes or receptors, in a stereospecific manner.

Biochemical Pathways

It has been used in studies of kinetic resolution of chiral amines with ω-transaminase , suggesting that it may be involved in amino acid metabolism or neurotransmitter synthesis.

Result of Action

Given its use in studies of kinetic resolution of chiral amines , it may influence the stereochemical outcome of enzymatic reactions.

Action Environment

The action, efficacy, and stability of 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine can be influenced by various environmental factors. For instance, its stability may be affected by temperature, light, and pH . Furthermore, its efficacy may be influenced by the presence of other molecules in the biological system, such as cofactors, inhibitors, or competing substrates.

安全和危害

属性

IUPAC Name |

7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGNIZNLBBLURY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Chlorophenyl)-4-hydrazinylthieno[3,2-D]pyrimidine](/img/structure/B3162018.png)

![(11bS)-2,6-Di([1,1'-biphenyl]-4-yl)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3162026.png)

![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride](/img/structure/B3162040.png)

![1h-Pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3162051.png)

![N-[4-(Tert-butyl)benzyl]-1-butanamine](/img/structure/B3162069.png)

![5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3162089.png)

![5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B3162114.png)